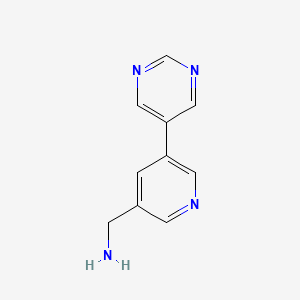

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

Description

Chemical Classification and Nomenclature

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a bifunctional heterocyclic compound belonging to the pyridinylpyrimidine family. Its IUPAC name reflects its structural features:

- Pyrimidin-5-yl : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Pyridin-3-yl : A six-membered aromatic ring with a nitrogen atom at position 3.

- Methanamine : A primary amine (-NH₂) attached to the pyridine ring via a methylene bridge.

The compound’s systematic name is derived using substitutive nomenclature rules, with the pyrimidine ring numbered to prioritize the lowest possible locants. Alternative names include 3-(aminomethyl)-5-pyrimidin-5-ylpyridine and N-(pyridin-3-ylmethyl)pyrimidin-5-amine. Its molecular formula is C₁₀H₁₀N₄ , and its SMILES notation is C1=CN=CC(=C1)CNC2=CN=CN=C2 .

Key Structural Data:

| Property | Value/Description |

|---|---|

| Molecular Weight | 186.21 g/mol |

| Hybridization | sp² (aromatic rings) and sp³ (methylene) |

| Hydrogen Bond Donors | 2 (NH₂ group) |

| Hydrogen Bond Acceptors | 4 (pyridine and pyrimidine nitrogens) |

Structural Position within Pyridinylpyrimidine Compound Family

This compound is part of a broader class of pyridinylpyrimidines , characterized by fused or linked pyridine and pyrimidine rings. Its structural uniqueness arises from:

- Methanamine linker : Unlike simpler pyridinylpyrimidines with direct ring fusion, the methyleneamine group introduces conformational flexibility and hydrogen-bonding potential.

- Substitution pattern : The pyrimidine ring is attached at the pyridine’s 3-position, creating an asymmetric geometry that influences electronic properties and intermolecular interactions .

Comparative analysis with related derivatives highlights its distinct features:

Historical Context and Development of Pyridinylpyrimidine Research

Pyridinylpyrimidines emerged as a focus of medicinal chemistry in the late 20th century due to their resemblance to purine and pyrimidine bases. Key milestones include:

- 1950s–1970s : Early syntheses of pyridinylpyrimidines for antiviral and anticancer screening .

- 1990s–2000s : Rational design of kinase inhibitors (e.g., CDK4/6 inhibitors) leveraging pyridinylpyrimidine scaffolds .

- 2010s–Present : Applications in multitarget drug discovery, such as cholinesterase inhibitors and protein-protein interaction modulators .

This compound represents a modern iteration optimized for hydrogen-bond donor capacity and binding pocket compatibility , as seen in recent studies on RNA-dependent RNA polymerase (RdRp) inhibitors .

Significance in Heterocyclic Chemistry

The compound exemplifies the versatility of nitrogen-containing heterocycles in drug design:

- Electronic Properties : The pyridine and pyrimidine rings act as π-deficient systems , enabling interactions with aromatic residues in enzyme active sites .

- Hydrogen-Bonding Networks : The methanamine group facilitates interactions with catalytic aspartate or glutamate residues, critical for inhibitory activity .

- Structural Modularity : Substituents on either ring can be tailored to enhance solubility (e.g., hydroxyl groups) or selectivity (e.g., halogen atoms) .

Role in Key Therapeutic Areas:

- Antiviral Agents : Pyridinylpyrimidines disrupt viral polymerase complexes by mimicking nucleobases .

- Central Nervous System (CNS) Drugs : Methanamine derivatives penetrate the blood-brain barrier, making them candidates for Alzheimer’s disease therapeutics .

- Oncology : Kinase inhibition via competitive binding to ATP pockets .

Properties

IUPAC Name |

(5-pyrimidin-5-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYSHUDZQGNSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744425 | |

| Record name | 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-36-2 | |

| Record name | 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves the reductive amination of pyridinyl or pyrimidinyl aldehyde or ketone intermediates with primary amines, often facilitated by reducing agents like sodium cyanoborohydride or similar boron hydrides.

Key Steps:

- Preparation of aldehyde/ketone intermediates : Typically synthesized via oxidation or cyclization of precursor heterocycles.

- Reductive amination : The aldehyde or ketone reacts with a primary amine under basic conditions, followed by reduction to form the methanamine linkage.

Research Findings:

- A patent (WO2017189339A1) describes a process where toluene and p-toluenesulfonic acid catalyze the formation of N-[(5-pyrimidinyl)methyl]-2-pyridinamine via a condensation reaction, followed by reduction with sodium cyanoborohydride, yielding high purity intermediates.

- The reaction conditions typically involve refluxing in toluene with water removal via Dean-Stark apparatus, ensuring efficient formation of the iminium ion intermediate, then reduction to the amine.

Data Table 1: Typical Reductive Amination Conditions

| Parameter | Typical Value | Reference |

|---|---|---|

| Solvent | Toluene | |

| Catalyst | p-Toluenesulfonic acid | |

| Reducing agent | Sodium cyanoborohydride | |

| Temperature | 110-114 °C | |

| Reaction Time | 3.75 hours |

Cyclization and Functional Group Transformation

Method Overview:

This involves constructing the heterocyclic core via cyclization of suitable precursors, followed by substitution reactions to introduce the pyrimidine and pyridine rings.

Key Steps:

- Formation of pyridine ring : Achieved through nucleophilic substitution or cyclization of halogenated intermediates.

- Introduction of pyrimidine moiety : Via nucleophilic aromatic substitution with pyrimidine derivatives, often under basic conditions.

- Conversion to methanamine : Achieved through reduction of nitrile or imine intermediates.

Research Findings:

Data Table 2: Heterocyclic Construction Strategy

Direct Synthesis via Cyanohydrin Intermediates

Method Overview:

A novel approach involves using cyanohydrin intermediates, which are reacted with pyridin-2-yl-methylamines under reductive conditions, facilitating a direct formation of the target compound.

Key Steps:

- Preparation of cyanohydrin : Derived from aldehyde or ketone precursors.

- Reductive amination : Cyanohydrin reacts with pyridin-2-yl-methylamine in the presence of boron hydrides and organic bases.

- Purification : The reaction mixture is processed via extraction, chromatography, and salt formation.

Research Findings:

Data Table 3: Cyanohydrin-Based Synthesis

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Cyanohydrin | Derived from aldehyde | - | |

| Reductive amination | Sodium cyanoborohydride + DABCO | 23% overall | |

| Purification | Chromatography, salt formation | - |

Notes on Reaction Conditions and Reagents

Summary of Research and Practical Implications

The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is achievable through various methods, with reductive amination being the most prominent route. The process benefits from the use of organic bases like DABCO, boron hydrides such as sodium cyanoborohydride, and controlled reaction conditions to maximize yield and purity. The cyanohydrin route offers a promising alternative with higher productivity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

Substitution: Various halogenating agents or nucleophiles in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

Chemistry: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding.

Medicine: The compound’s structure is similar to many pharmacologically active molecules, making it a candidate for drug development. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties are exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyridin-3-yl methanamines, which differ in substituents on the pyridine or pendant aromatic rings. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Biological Activity

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound consists of a pyridine and a pyrimidine ring connected via a methanamine group. This unique arrangement allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of nitrogen-containing heterocycles facilitates hydrogen bonding and π-π interactions, crucial for binding to biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects such as antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, pyrimidine analogs have shown improved antibacterial activity against resistant strains of Streptococcus pneumoniae compared to their pyridine counterparts .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| This compound | S. pneumoniae | TBD |

| Pyrimidine Analog | S. pneumoniae | 0.25 µg/mL |

| Pyridine Analog | S. pneumoniae | 1 µg/mL |

Anticancer Activity

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways such as ERK . The incorporation of substituents can enhance the antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MGC-803 | TBD |

| Derivative A | MCF-7 | 3.91 |

| Derivative B | HCT-116 | 0.53 |

Structure-Activity Relationship (SAR)

The positioning of functional groups significantly influences the compound's biological activity. Variations in the pyridine and pyrimidine ring substitutions can lead to different pharmacological profiles. For example, compounds with specific substituents have shown enhanced solubility and metabolic stability, which are critical for effective drug development .

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of several pyridine-pyrimidine derivatives against resistant bacterial strains. The results indicated that modifications at the C7 position of the phenyl group significantly enhanced activity against S. pneumoniae resistant strains .

- Anticancer Mechanism : Another investigation focused on the anticancer properties of related compounds, revealing that certain derivatives effectively inhibited cell proliferation by inducing cell cycle arrest and apoptosis in cancer cell lines through ERK pathway modulation .

Q & A

Q. What are the established synthetic routes for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between pyrimidine and pyridine derivatives. A common approach includes:

Buchwald-Hartwig coupling : Reacting 5-bromopyrimidine with a pyridinylmethanamine precursor using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions .

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures are used to isolate the product. Patents highlight the importance of removing residual palladium via chelating agents like EDTA .

Challenges include optimizing reaction time (48–72 hours) and temperature (80–100°C) to improve yields (reported 40–65%) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows peaks for pyrimidine protons (δ 8.6–9.1 ppm) and pyridine protons (δ 7.8–8.3 ppm). The methanamine NH₂ group appears as a broad singlet (δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 187.1 (calculated).

- X-ray Crystallography : SHELX software is employed for structural refinement, resolving bond angles and confirming the planar pyrimidine-pyridine core .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling steps during synthesis?

- Methodological Answer : Low yields often stem from catalyst deactivation or competing side reactions. Strategies include:

- Catalyst Screening : Testing alternative ligands (e.g., SPhos instead of XPhos) to enhance Pd stability .

- Microwave-assisted Synthesis : Reducing reaction time (4–6 hours vs. 48 hours) while maintaining 60–70% yields .

- Additives : Using silver salts (Ag₂O) to scavenge halide byproducts and improve coupling efficiency .

Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation involves:

- Replication : Re-testing under standardized conditions (e.g., ATP concentration in kinase assays).

- HPLC Purity Analysis : Ensuring ≥95% purity via reverse-phase chromatography to exclude confounding impurities .

- Structural Analogues : Comparing activity with derivatives (e.g., fluorinated pyridines) to identify SAR trends .

Q. What computational approaches predict binding affinity for kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:

- Docking : The pyrimidine-pyridine core shows π-π stacking with kinase hinge regions (e.g., EGFR).

- Free Energy Perturbation (FEP) : Quantifies ΔG binding for analogues, validated against PubChem bioactivity data .

Challenges include parameterizing the methanamine group’s conformational flexibility.

Q. How to address hygroscopicity and stability issues in formulation?

- Methodological Answer : Hygroscopicity can be mitigated via:

- Salt Formation : Hydrochloride salts reduce moisture uptake (tested in accelerated stability studies at 40°C/75% RH) .

- Lyophilization : For parenteral formulations, lyophilized powders retain >90% potency after 6 months .

- Excipient Screening : Co-formulation with cyclodextrins improves solubility without compromising stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.